molecular formula C6H14ClNO B11754388 (2-Methylpyrrolidin-2-yl)methanol hydrochloride

(2-Methylpyrrolidin-2-yl)methanol hydrochloride

Cat. No.: B11754388
M. Wt: 151.63 g/mol
InChI Key: FFTQTMXKUQODRT-UHFFFAOYSA-N
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Description

(2-Methylpyrrolidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrrolidin-2-yl)methanol hydrochloride typically involves the reaction of 2-methylpyrrolidine with formaldehyde followed by hydrochloric acid treatment. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include water or alcohol.

    Catalysts: Acidic catalysts like hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyrrolidin-2-yl)methanol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield various alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2-Methylpyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2-Methylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved often include:

    Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.

    Receptor Modulation: Alters receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylpyrrolidin-2-yl)methanol
  • (2-Methylpiperidin-2-yl)methanol
  • (2-Ethyl-2-pyrrolidinyl)methanol

Uniqueness

(2-Methylpyrrolidin-2-yl)methanol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

(2-methylpyrrolidin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(5-8)3-2-4-7-6;/h7-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTQTMXKUQODRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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